REACTION_SMILES
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[C:8]([O:9][C:10](=[O:11])[NH:14][CH:15]1[CH2:16][N:17]([c:20]2[n:21][cH:22][c:23]([C:26]#[N:27])[cH:24][cH:25]2)[CH2:18][CH2:19]1)([CH3:12])([CH3:13])[CH3:28].[Cl:29][CH2:30][Cl:31].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[NH2:14][CH:15]1[CH2:16][N:17]([c:20]2[n:21][cH:22][c:23]([C:26]#[N:27])[cH:24][cH:25]2)[CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2ccc(C#N)cn2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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N#Cc1ccc(N2CCC(N)C2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |